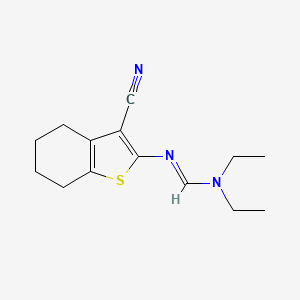![molecular formula C20H18O3 B5701500 3-[2-(4-isopropylphenyl)-2-oxoethyl]-2H-chromen-2-one](/img/structure/B5701500.png)
3-[2-(4-isopropylphenyl)-2-oxoethyl]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(4-isopropylphenyl)-2-oxoethyl]-2H-chromen-2-one, also known as a coumarin derivative, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. The compound has been studied for its ability to act as an antioxidant, anti-inflammatory, and anticancer agent. In
Mechanism of Action
The mechanism of action of 3-[2-(4-isopropylphenyl)-2-oxoethyl]-2H-chromen-2-one involves its ability to modulate various signaling pathways in cells. The compound has been shown to activate the Nrf2-ARE pathway, which regulates the expression of antioxidant and detoxification enzymes. It also inhibits the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In addition, the compound has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway.
Biochemical and Physiological Effects:
3-[2-(4-isopropylphenyl)-2-oxoethyl]-2H-chromen-2-one has been shown to have various biochemical and physiological effects in vitro and in vivo. The compound has been shown to reduce oxidative stress and inflammation, as well as inhibit the growth and proliferation of cancer cells. In animal models, the compound has exhibited protective effects against liver damage and neurodegeneration.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-[2-(4-isopropylphenyl)-2-oxoethyl]-2H-chromen-2-one in lab experiments is its versatility. The compound can be used in various assays to study its antioxidant, anti-inflammatory, and anticancer properties. In addition, the compound is relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of using the compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain assays.
Future Directions
There are several future directions for the study of 3-[2-(4-isopropylphenyl)-2-oxoethyl]-2H-chromen-2-one. One direction is to explore the compound's potential as a neuroprotective agent. Studies have shown that the compound can protect against neurodegeneration in animal models, and further research could elucidate its mechanism of action and potential therapeutic applications in neurological disorders. Another direction is to investigate the compound's potential as a chemopreventive agent. Studies have shown that the compound can inhibit the growth and proliferation of cancer cells, and further research could explore its potential as a preventative measure against cancer. Additionally, future studies could investigate the compound's potential as a therapeutic agent in other disease states, such as cardiovascular disease and diabetes.
Synthesis Methods
The synthesis of 3-[2-(4-isopropylphenyl)-2-oxoethyl]-2H-chromen-2-one involves the reaction of 4-isopropylbenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The resulting product is then subjected to a Knoevenagel condensation reaction with 4-hydroxycoumarin in the presence of a catalyst such as piperidine. The final product is obtained after purification using column chromatography.
Scientific Research Applications
3-[2-(4-isopropylphenyl)-2-oxoethyl]-2H-chromen-2-one has been studied for its potential therapeutic properties in various scientific research applications. The compound has shown promising results as an antioxidant, anti-inflammatory, and anticancer agent. In vitro studies have demonstrated that the compound can scavenge free radicals and protect cells from oxidative stress. It has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. In addition, the compound has exhibited cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer.
properties
IUPAC Name |
3-[2-oxo-2-(4-propan-2-ylphenyl)ethyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c1-13(2)14-7-9-15(10-8-14)18(21)12-17-11-16-5-3-4-6-19(16)23-20(17)22/h3-11,13H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIGTEXDFAAHKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CC2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3-nitrophenyl)urea](/img/structure/B5701432.png)

![N,N-diethyl-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5701439.png)

![N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5701455.png)

![4-[(2,5-dimethylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5701485.png)
![N-cyclohexyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5701488.png)
![methyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-methylbenzoate](/img/structure/B5701490.png)
![5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5701513.png)


